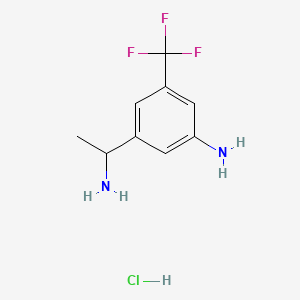
3-(1-Aminoethyl)-5-(trifluoromethyl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride is a chiral primary amine with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride typically involves asymmetric catalytic methods. One common approach is the direct catalytic asymmetric synthesis of α-chiral primary amines. This method utilizes biomimetic chemocatalysis inspired by enzymatic transaminations, which provides a straightforward and efficient route to access chiral primary amines .
Industrial Production Methods
Industrial production of ®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride often involves large-scale catalytic processes. These processes are designed to be atom-economical and cost-effective, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions allows for the efficient production of this compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions are typically optimized to achieve high selectivity and yield of the desired products .
Major Products Formed
The major products formed from these reactions include imines, reduced amine derivatives, and substituted aniline compounds. These products have diverse applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride has numerous scientific research applications, including:
Mecanismo De Acción
The mechanism of action of ®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to increased biological activity. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- ®-4-(1-aminoethyl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride
- ®-2-(1-aminoethyl)-4-fluorophenol
Uniqueness
®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This structural feature imparts enhanced chemical stability and biological activity compared to similar compounds. Its chiral nature also makes it valuable for asymmetric synthesis and pharmaceutical applications .
Propiedades
Fórmula molecular |
C9H12ClF3N2 |
|---|---|
Peso molecular |
240.65 g/mol |
Nombre IUPAC |
3-(1-aminoethyl)-5-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C9H11F3N2.ClH/c1-5(13)6-2-7(9(10,11)12)4-8(14)3-6;/h2-5H,13-14H2,1H3;1H |
Clave InChI |
BQPXUVZNJOWGIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC(=C1)N)C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{6-[(Benzyloxy)methyl]-5-hydroxy-2-(4-methoxyphenoxy)-4-(prop-2-en-1-yloxy)oxan-3-yl}isoindole-1,3-dione](/img/structure/B12518026.png)
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12518029.png)
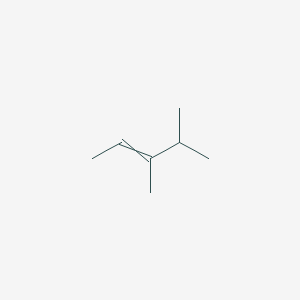
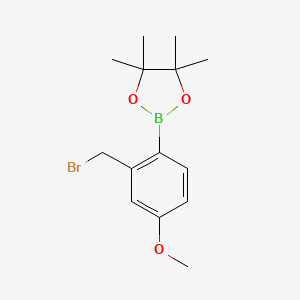
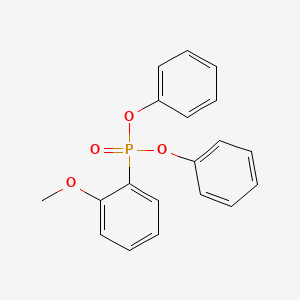
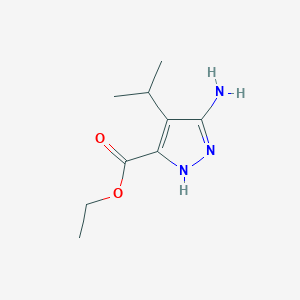
![4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B12518059.png)

![Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]-](/img/structure/B12518061.png)

![2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518068.png)
![4-(Dimethylamino)-1-({4-[2-(4-{[4-(dimethylamino)pyridin-1-ium-1-yl]methyl}phenoxy)ethoxy]phenyl}methyl)pyridin-1-ium dihydrobromide](/img/structure/B12518069.png)
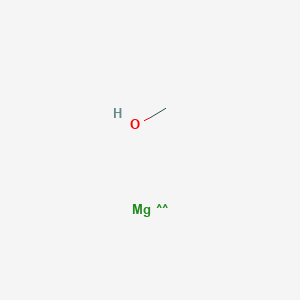
![3-[2-(4-Methoxyphenyl)hydrazinylidene]cinnolin-4(3H)-one](/img/structure/B12518081.png)
